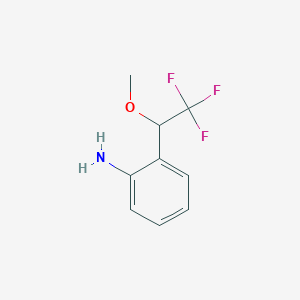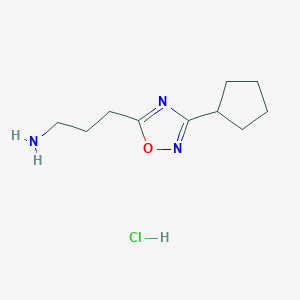![molecular formula C7H13N B2403364 [(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine CAS No. 6226-51-3](/img/structure/B2403364.png)
[(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of bicyclo[3.1.0]hexanes, which includes “[(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine”, can be achieved through a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Molecular Structure Analysis
The InChI code for “this compound” isInChI=1S/C7H13N/c8-4-7-5-2-1-3-6(5)7/h5-7H,1-4,8H2/t5-,6+,7?. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
1. Biological Activities and Conformational Studies
The core structure of [(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine and similar bicyclic hexanes have been identified as important in various biological activities. These structures serve as conformationally locked analogues in nucleoside building blocks and have applications in natural compound synthesis, bioactive compounds, novel materials, and catalysts (Jimeno et al., 2011).
2. Synthesis and Pharmacological Characterization
Compounds with a bicyclic core that provides conformational restriction, similar to this compound, have been synthesized and investigated for their pharmacological properties, particularly as ligands for human histamine receptors (Bodensteiner et al., 2013).
3. Conformational Influence in Nucleosides
The bicyclo[3.1.0]hexane template has been used to fix the ring pucker of nucleosides, influencing their biological activity. This approach has led to the development of potent antiherpetic agents and contributes to the understanding of nucleoside and oligonucleotide structure-activity relationships (Marquez et al., 1996).
4. Synthesis of Bioactive Molecules
Bicyclic hexanes like this compound are emerging as motifs in the synthesis of bioactive molecules. Their role in the development of drug candidates, particularly as analogues of diaryl methanamines, highlights their importance in medicinal chemistry (Shelp & Walsh, 2018).
5. Synthesis of Conformationally Locked Carbocyclic Nucleosides
The compound's structure has been utilized in the synthesis of conformationally locked carbocyclic nucleosides. This includes applications in antiviral agents and the development of novel synthetic pathways for these compounds (Ludek & Marquez, 2009).
6. Antimicrobial Applications
Derivatives of this compound have been synthesized and shown to possess antimicrobial activities. This includes the development of new quinoline derivatives with promising antibacterial and antifungal properties (Thomas, Adhikari & Shetty, 2010).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H226, H314, and H335 . These codes indicate that the compound is flammable, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine is currently unavailable . These properties would significantly influence the compound’s bioavailability and overall pharmacokinetic profile.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound . .
Propiedades
IUPAC Name |
[(1R,5S)-6-bicyclo[3.1.0]hexanyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-4-7-5-2-1-3-6(5)7/h5-7H,1-4,8H2/t5-,6+,7? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWULHZMHICFSN-MEKDEQNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C2CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C1)C2CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2403284.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2403286.png)
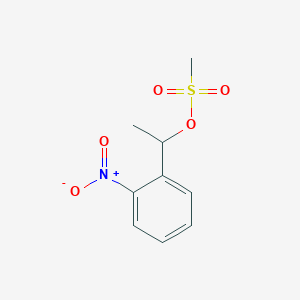
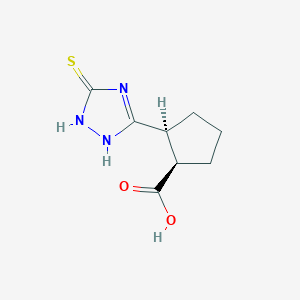
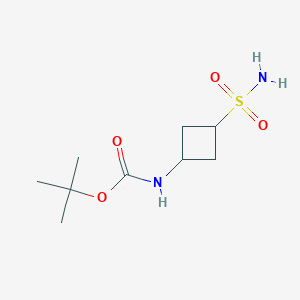
![4-Amino-6-methyl-3-phenethylamino-4H-[1,2,4]triazin-5-one](/img/structure/B2403290.png)


![Ethyl 3-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2403297.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide](/img/structure/B2403298.png)
![2,5-dimethyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylfuran-3-carbohydrazide](/img/structure/B2403301.png)
